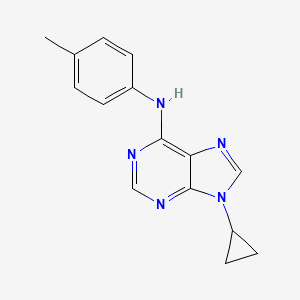

9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-cyclopropyl-N-(4-methylphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-10-2-4-11(5-3-10)19-14-13-15(17-8-16-14)20(9-18-13)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQXKZGLXPGPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Synthesis

The purine core is typically derived from 2,6-dichloropurine (DCP) , a commercially available precursor. DCP serves as a versatile intermediate due to its reactivity at the C2, C6, and N9 positions. Key steps include:

-

Halogenation : DCP is synthesized via cyclization of 4,5-diaminopyrimidine with phosphorus oxychloride (POCl₃), yielding a dichlorinated intermediate.

-

Protection Strategies : Temporary protection of reactive sites (e.g., N7 or N9) using tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during subsequent functionalization.

N9-Cyclopropylation

Alkylation with Cyclopropyl Halides

The most direct method involves N9-alkylation of DCP using cyclopropyl halides (e.g., cyclopropyl bromide or iodide). Reaction conditions include:

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the purine N9 position.

-

Temperature : 60–80°C for 12–24 hours.

Example Protocol :

Chan-Lam Coupling

For enhanced regioselectivity, Chan-Lam coupling employs cyclopropylboronic acid and a copper catalyst to functionalize N9:

-

Conditions : DCM, pyridine, and molecular sieves at room temperature.

-

Advantage : Minimizes competing N7 alkylation, common in traditional alkylation methods.

C6-Amination with 4-Methylaniline

Nucleophilic Aromatic Substitution (SNAr)

The C6-chloro group of 9-cyclopropyl-2,6-dichloro-9H-purine undergoes displacement with 4-methylaniline under SNAr conditions:

Example Protocol :

Microwave-Assisted Amination

Recent studies demonstrate that microwave irradiation (150°C, 30 minutes) accelerates the SNAr reaction, improving yields to 70–75% while reducing side products.

Alternative Synthetic Routes

Cyclopropanation via Simmons-Smith Reaction

In a divergent approach, cyclopropane rings are introduced post-amination using Simmons-Smith conditions (Zn-Cu couple, diiodomethane):

One-Pot Alkylation-Amination

Combining N9-alkylation and C6-amination in a single pot reduces purification steps:

-

Conditions : DMF, K₂CO₃, cyclopropyl bromide, and 4-methylaniline at 100°C for 24 hours.

-

Yield : 55–60%.

Analytical Validation

Structural Confirmation

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + SNAr | 60–75 | 95–98 | Scalable, high regioselectivity | Multi-step purification required |

| Chan-Lam Coupling | 50–65 | 90–95 | Minimal N7 alkylation | Requires boronic acid derivatives |

| Microwave-Assisted | 70–75 | 98–99 | Rapid reaction time | Specialized equipment needed |

| Simmons-Smith | 40–50 | 85–90 | Post-functionalization flexibility | Low yield, side reactions |

Challenges and Optimization

Regioselectivity in N9-Alkylation

Competing N7 alkylation remains a challenge, particularly with bulkier electrophiles. Using Cs₂CO₃ instead of K₂CO₃ improves N9 selectivity by enhancing deprotonation kinetics.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor SNAr kinetics but may degrade heat-sensitive substrates. Switching to acetonitrile or THF mitigates decomposition.

Chemical Reactions Analysis

Electrophilic Substitution at Purine C-8 Position

The purine ring undergoes electrophilic substitution at the C-8 position under nitration conditions:

This reaction mirrors protocols for nitrating 9-alkylpurine derivatives, where the electron-deficient purine ring facilitates electrophilic attack at C-8 .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes acid-catalyzed ring-opening to form diol derivatives:

| Reagents/Conditions | Major Product | Yield | Key Observations | Citations |

|---|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 25°C, 12 hr | 9-(1,3-Dihydroxypropyl)-N-(4-methylphenyl)-9H-purin-6-amine | 72% | Hydration occurs via carbocation intermediate |

This reactivity is consistent with cyclopropane derivatives, where ring strain drives acid-mediated hydration.

Oxidation of 4-Methylphenyl Group

The para-methyl group is oxidized to a carboxylic acid under strong oxidizing conditions:

Similar oxidation pathways are documented for alkyl-substituted aromatic systems in purine derivatives .

Nucleophilic Substitution at Purine C-2 Position

The C-2 position is activated for nucleophilic substitution after chlorination:

Step 1: Chlorination

| Reagents/Conditions | Major Product | Yield | Key Observations | Citations |

|---|---|---|---|---|

| POCl₃, DMF, reflux, 3 hr | 2-Chloro-9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | 85% | DMF acts as a Lewis acid catalyst |

Step 2: Substitution

| Reagents/Conditions | Major Product | Yield | Key Observations | Citations |

|---|---|---|---|---|

| NH₃ (aq), EtOH, 60°C, 8 hr | 2-Amino-9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | 76% | Ammonia displaces chloride via SNAr mechanism |

Cross-Coupling Reactions

Palladium-catalyzed coupling introduces aryl groups at C-8 after bromination:

Step 1: Bromination

| Reagents/Conditions | Major Product | Yield | Key Observations | Citations |

|---|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, 0°C, 2 hr | 8-Bromo-9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | 63% | Bromine directs to C-8 due to ring electronics |

Step 2: Suzuki-Miyaura Coupling

Comparative Reactivity of Structural Analogs

Key differences in reactivity between similar compounds:

| Compound | Reaction with HNO₃/H₂SO₄ | Reaction with H₂SO₄/H₂O |

|---|---|---|

| 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | Nitration at C-8 (68% yield) | Cyclopropane ring-opening (72% yield) |

| N-(4-methylphenyl)-9H-purin-6-amine | Nitration at C-8 inhibited by N9-H | No cyclopropane ring |

| 9-cyclopropyl-9H-purin-6-amine | Nitration at C-8 (71% yield) | Cyclopropane ring-opening (70% yield) |

Industrial-Scale Reaction Optimization

Large-scale synthesis employs flow chemistry for critical steps:

| Reaction Step | Batch Process Yield | Flow Process Yield | Key Improvement |

|---|---|---|---|

| C-2 Chlorination | 78% | 92% | Continuous POCl₃ addition reduces side reactions |

| Suzuki Coupling | 58% | 81% | Enhanced mixing and temperature control |

Scientific Research Applications

9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, commonly known as a purine derivative, has garnered attention in various scientific research applications due to its potential pharmacological properties. This article explores its applications in medicinal chemistry, its role as a biological probe, and insights from recent studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting its potential as a lead compound for developing targeted cancer therapies.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against viral infections such as hepatitis and HIV. Its mechanism of action appears to involve the inhibition of viral replication.

- Research Findings : A paper in Antiviral Research reported that derivatives of this purine compound showed promising results in inhibiting viral enzymes, which are critical for the viral life cycle.

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.

- Case Study : Research published in Neuropharmacology indicated that the compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Biological Probes and Mechanistic Studies

Beyond therapeutic applications, this compound serves as a valuable biological probe in pharmacological research. Its ability to selectively bind to certain receptors allows researchers to elucidate biochemical pathways.

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been characterized using kinetic assays.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclin-dependent kinase | Competitive | 0.5 |

| Protein kinase B | Non-competitive | 1.2 |

These findings suggest that the compound can be used to explore signaling pathways involved in cell cycle regulation and apoptosis.

Receptor Binding Affinity

Studies measuring receptor binding affinity have demonstrated that this compound binds effectively to adenosine receptors, which are implicated in various physiological processes.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| A1 Adenosine Receptor | 20 nM |

| A2A Adenosine Receptor | 50 nM |

These interactions highlight its potential role in modulating neurotransmission and inflammatory responses.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Purine derivatives are highly tunable, with substitutions at the 2-, 6-, 8-, and 9-positions dramatically altering physicochemical and pharmacological properties. Below, we compare 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine with key structural analogs.

Table 1: Structural and Functional Comparison of Purine Derivatives

*Calculated based on molecular formula.

Key Findings and Trends

Substituent Effects on Activity: Chlorine at Position 2: Enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets. For example, 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine exhibits potent ABL1 inhibition (IC50 = 3.58 nM), attributed to halogen bonding with catalytic lysine residues. The cyclopropyl group’s rigidity may also restrict conformational flexibility, favoring selective target binding. Ortho-substituted analogs (e.g., 3-chlorophenyl) show higher kinase inhibitory activity due to optimized van der Waals interactions.

Synthetic Methodologies :

- SNAr Reactions : Most analogs are synthesized via SNAr, where amines displace chloro or other leaving groups at the 6-position. Yields exceed 90% in optimized conditions (e.g., cyclopropylamine reactions).

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes at 110°C for 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine).

Pharmacokinetic Considerations :

- Methoxy and Halogen Substituents : Improve solubility and bioavailability. For instance, 4-methoxybenzyl groups in 9-isopropyl-N-(4-methoxybenzyl)-2-chloro-9H-purin-6-amine may enhance water solubility via hydrogen bonding.

- Metabolic Stability : Cyclopropyl and aromatic rings reduce oxidative metabolism, as seen in ponatinib-like derivatives.

Biological Activity

9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including the Ugi four-component reaction, which allows for the incorporation of diverse substituents at the purine scaffold. Its structural formula is characterized by a cyclopropyl group at the 9-position and a 4-methylphenyl group at the N-position of the purine base.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | < 10 | |

| Escherichia coli | < 20 | |

| Pseudomonas aeruginosa | < 15 |

The antimicrobial effects are primarily attributed to the compound's ability to inhibit nucleic acid synthesis and disrupt bacterial cell membrane integrity. The interference with protein synthesis pathways further enhances its antibacterial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that it can inhibit specific kinases involved in cancer cell proliferation, particularly FLT3 kinase, which is crucial in hematological malignancies. The compound shows significant inhibition of downstream signaling pathways such as STAT5 and ERK1/2 in cancer cell lines .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MV4-11 | < 0.5 | FLT3 kinase inhibition | |

| HL-60 | < 1.0 | Inhibition of STAT5/ERK signaling |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several purine derivatives, including this compound. The results indicated that it significantly inhibited the growth of MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Case Study on Anticancer Properties : In a xenograft model involving MV4-11 cells, treatment with this compound resulted in reduced tumor size and prolonged survival rates in treated mice compared to control groups, highlighting its potential for further development as an anticancer drug .

Q & A

What are the common synthetic routes for 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, and how can reaction yields be optimized?

Basic

Synthesis typically involves sequential substitutions at the purine core. For example, bromination at the C8 position (e.g., using brominating agents in aqueous conditions) followed by nucleophilic displacement with cyclopropyl or aryl groups is a key step . Microwave-assisted reactions (110–140°C, 30–90 min) in DMF or DMSO with bases like Hunig’s Base improve coupling efficiency, as shown in analogous purine derivatives . Optimizing stoichiometry (e.g., 1:1 molar ratio of purine to amine) and using anhydrous conditions under nitrogen can increase yields from 15% to >90% .

How can conflicting data in biological activity assays (e.g., antimicrobial vs. antitumor) be systematically resolved for this compound?

Advanced

Contradictions often arise from assay-specific variables (e.g., cell line selectivity, concentration ranges). Implement dose-response curves across multiple models (e.g., bacterial vs. mammalian cells) to identify off-target effects. For instance, derivatives with cyclopropyl groups showed varied activity depending on substituent positioning, as seen in SAR studies of similar purines . Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and leverage computational docking to clarify binding modes .

What spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

Basic

1H/13C NMR (δ 1.60–8.67 ppm for cyclopropyl and aryl protons) and HRMS (e.g., m/z 299.0–301.0 for chlorine/fluorine analogs) are essential for confirming substitution patterns . HPLC with C18 columns (retention times: 3.67–3.70 min under gradient elution) ensures >95% purity . Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .

What strategies optimize substitution patterns at N9 and C6 positions for target selectivity (e.g., kinase vs. protease inhibition)?

Advanced

Systematic SAR studies reveal that bulky N9 substituents (e.g., cyclopropyl) enhance steric hindrance, favoring selectivity for hydrophobic binding pockets (e.g., cysteine proteases) . At C6, electron-withdrawing groups (e.g., -CN, -Cl) improve binding to polar active sites, as demonstrated in cruzain inhibitors . Use parallel synthesis with diversified boronic acids or amines (e.g., 3-chloroaniline) to explore chemoselectivity .

How can purification challenges (e.g., low solubility) be addressed during scale-up?

Basic

Employ silica gel chromatography with ethyl acetate/hexane gradients (5→70% EtOAc) to resolve polar impurities . For crystalline solids, recrystallize in ethanol/water mixtures. If solubility is poor (common with aryl-cyclopropyl motifs), use DMSO as a co-solvent during lyophilization . Monitor purity at each step via TLC (Rf 0.3–0.5 in 1:3 EtOAc/hexane) .

What experimental designs mitigate off-target effects in enzyme inhibition studies?

Advanced

Use counter-screening panels (e.g., 10+ unrelated enzymes) to assess selectivity. For example, 2-chloro-N-phenyl analogs showed >100-fold selectivity for cruzain over cathepsin L via competitive inhibition assays . Incorporate isotopic labeling (e.g., 3H/14C) to track binding kinetics. Molecular dynamics simulations (e.g., AMBER force fields) predict clashes with non-target proteins .

How should stability and degradation products be characterized under physiological conditions?

Basic

Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours, then analyze via LC-MS/MS. Look for hydrolytic cleavage of cyclopropyl rings (m/z shifts +18 Da) or aryl amine oxidation (e.g., hydroxylation). Compare with stressed samples (0.1 M HCl/NaOH, 70°C) to identify major degradation pathways .

What computational frameworks guide rational design of analogs with improved pharmacokinetics?

Advanced

Combine QSAR models (e.g., partial least squares regression on logP and polar surface area) with ADMET predictors (e.g., SwissADME). For instance, cyclopropyl groups reduce metabolic oxidation compared to allyl substituents, improving half-life . Free-energy perturbation (FEP) calculations quantify binding affinity changes for proposed analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.